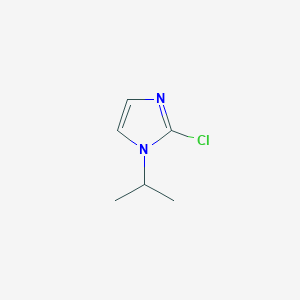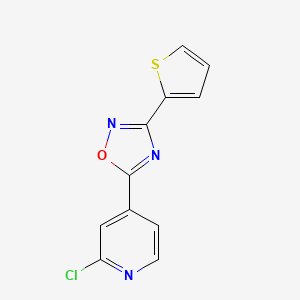![molecular formula C13H10ClN5O B1452944 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine CAS No. 1232788-06-5](/img/structure/B1452944.png)
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
Vue d'ensemble
Description
The compound “3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and materials due to its rich electronic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazol ring and the pyridine ring, both of which are aromatic and contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazol and pyridine rings, as well as the chlorophenyl and hydrazinyl groups. The electron-withdrawing nature of the chloro group could make the phenyl ring more susceptible to electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole and pyridine rings could contribute to its polarity, solubility, and stability .Applications De Recherche Scientifique
Anticonvulsant Activity
This compound has been studied for its potential as an anticonvulsant agent . Research indicates that derivatives of this compound may be effective in acute models of epilepsy, such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests . These findings suggest that it could be a promising candidate for the development of new antiepileptic drugs.
Antinociceptive Properties
In addition to its anticonvulsant potential, this compound has shown antinociceptive activity . This means it could potentially be used to alleviate pain without causing numbness or loss of consciousness. It’s particularly relevant in the context of neuropathic pain management .
Interaction with Neuronal Channels
The compound’s mechanism of action may involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This interaction is crucial because it can influence the compound’s efficacy as an anticonvulsant and its potential side effects.
Neurotoxic and Hepatotoxic Properties
An important aspect of pharmaceutical research is assessing the toxicity of compounds. Studies have shown that this compound and its derivatives do not exhibit significant neurotoxic or hepatotoxic effects, which is a positive indicator for its safety profile .
Analgesic Agents Synthesis
The structural framework of this compound allows for the synthesis of various analgesic agents. By modifying the core structure, researchers can develop new medications that target specific types of pain or improve upon existing treatments .
Psychoactive Substance Analysis
Derivatives of this compound have been identified in the analysis of new psychoactive substances (NPS). Understanding its structure and properties can help forensic scientists in identifying and classifying new synthetic drugs that appear on the market .
Structural Modifications for Anti-Allergic Drugs
The compound’s structure has been used as a basis for designing anti-allergic drugs. By making specific structural modifications, researchers aim to enhance the efficacy and reduce the side effects of these medications .
Spectroscopic Characterization
The compound’s crystal structure and spectroscopic characteristics are essential for its identification and analysis. These properties are crucial for the quality control of pharmaceuticals and for ensuring consistency in drug formulation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O/c14-9-4-1-3-8(7-9)11-17-13(20-19-11)10-5-2-6-16-12(10)18-15/h1-7H,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIAQZAXYAFRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=C(N=CC=C3)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide](/img/structure/B1452871.png)


![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B1452879.png)

![2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1452881.png)


